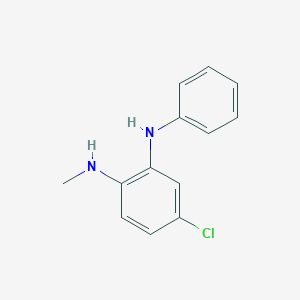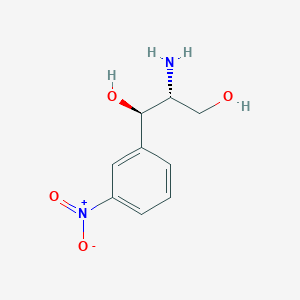
TCV 295
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of TCV 295 involves the condensation of two key intermediates, which are synthesized separately and then combined in a final step.", "Starting Materials": [ "2,3-dihydroxybenzaldehyde", "4-chlorobenzaldehyde", "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "methyl anthranilate", "potassium hydroxide", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1", "- Mix 2,3-dihydroxybenzaldehyde, 4-chlorobenzaldehyde, and ethyl acetoacetate in ethanol", "- Add potassium hydroxide and heat mixture under reflux for 24 hours", "- Cool and filter the resulting solid", "- Wash with water and dry", "- Yield: intermediate 1", "Step 2: Synthesis of intermediate 2", "- Mix 2,4-dichlorobenzaldehyde and methyl anthranilate in ethanol", "- Add sodium borohydride and heat mixture under reflux for 12 hours", "- Cool and filter the resulting solid", "- Wash with water and dry", "- Yield: intermediate 2", "Step 3: Synthesis of TCV 295", "- Mix intermediate 1 and intermediate 2 in diethyl ether", "- Add acetic acid dropwise with stirring", "- Filter the resulting solid", "- Wash with water and dry", "- Yield: TCV 295" ] } | |
Número CAS |
142304-17-4 |
Fórmula molecular |
C₁₅H₁₂BrClN₂O₂ |
Peso molecular |
367.62 |
Sinónimos |
2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide; 6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




